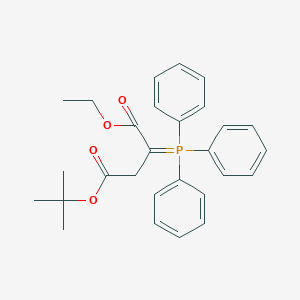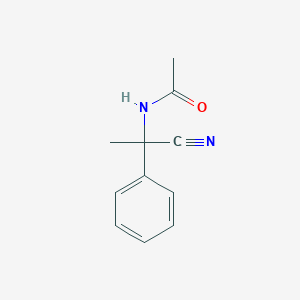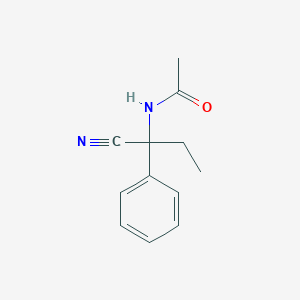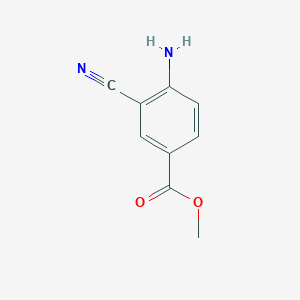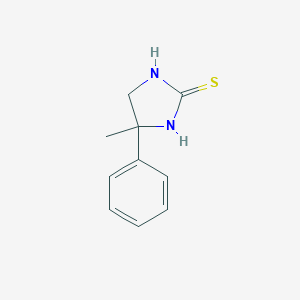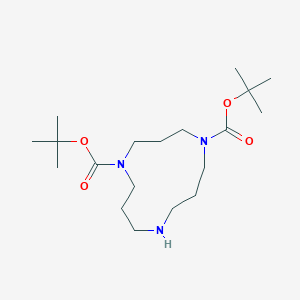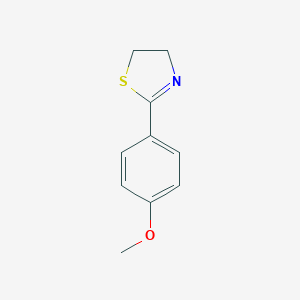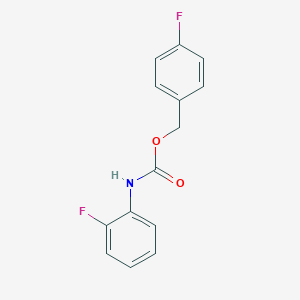
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate, also known as FMeFC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMeFC is a carbamate derivative that is synthesized through a multistep process involving various reagents and catalysts.
Mecanismo De Acción
The mechanism of action of (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate may increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been shown to have various biochemical and physiological effects in the body. In addition to its inhibitory effects on acetylcholinesterase, (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been shown to inhibit the activity of other enzymes and proteins, such as butyrylcholinesterase and monoamine oxidase. (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has several advantages for lab experiments, including its high purity and stability, which make it a reliable compound for use in research. However, (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate also has some limitations, such as its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
For the study of (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate include the development of new drugs, investigation of its mechanism of action, and optimization of its synthesis method.
Métodos De Síntesis
The synthesis of (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate involves a multistep process that begins with the reaction of 4-fluorobenzyl alcohol with 2-fluoroaniline in the presence of a base to form the intermediate product. The intermediate product is then treated with phosgene and a tertiary amine to form the final product, (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate. The synthesis of (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate is a complex process that requires careful attention to the reaction conditions and the use of appropriate reagents and catalysts.
Aplicaciones Científicas De Investigación
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been used in various scientific research applications due to its potential as a bioactive compound. (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been shown to exhibit antiproliferative activity against cancer cells and has been studied for its potential as a therapeutic agent for cancer treatment. Additionally, (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
198879-62-8 |
|---|---|
Nombre del producto |
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate |
Fórmula molecular |
C14H11F2NO2 |
Peso molecular |
263.24 g/mol |
Nombre IUPAC |
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate |
InChI |
InChI=1S/C14H11F2NO2/c15-11-7-5-10(6-8-11)9-19-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Clave InChI |
RYVAVQICRBNADT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)OCC2=CC=C(C=C2)F)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)OCC2=CC=C(C=C2)F)F |
Sinónimos |
Carbamic acid, (2-fluorophenyl)-, (4-fluorophenyl)methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)
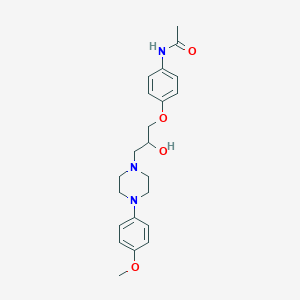
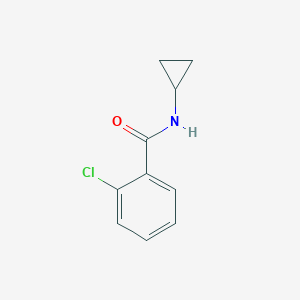

![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)
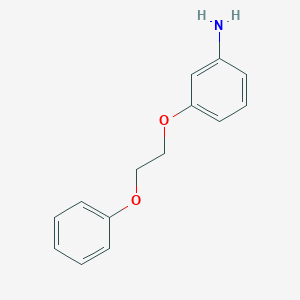
![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)
